Dehydrosilybin

Antioxidant ROS Scavenging Oxidative Stress

Dehydrosilybin (DHS) is the oxidized flavonolignan from milk thistle with a critical 2,3-double bond that transforms its bioactivity. Unlike silybin, DHS directly inhibits topoisomerase I at 10–50 µM, chelates both iron and copper with high affinity, and suppresses mitochondrial ROS with an IC₅₀ of 0.15 µM. Its 3- to 10-fold higher antioxidant potency makes it the superior benchmark for oxidative stress assays. Choose pure DHS for definitive, target-specific research where silybin or crude silymarin would introduce significant error.

Molecular Formula C25H20O10
Molecular Weight 480.4 g/mol
CAS No. 25166-14-7
Cat. No. B1234275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrosilybin
CAS25166-14-7
Synonyms2,3 Dehydrosilybin
2,3-dehydrosilybin
Alepa forte
Alepa-forte
Ardeyhepan
Cefasilymarin
durasilymarin
Hepa loges
Hepa Merz Sil
hepa-loges
Hepa-Merz Sil
HepaBesch
Hepar Pasc
Hepar-Pasc
Heparsyx
Heplant
Lagosa
legalon forte
silibin
silibinin
Silibinin A
Silibinin B
silybin
silybin A
silybin B
silybinin
Molecular FormulaC25H20O10
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
InChIInChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3/t20-,24-/m1/s1
InChIKeyBVKQRAYKLBRNIK-HYBUGGRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrosilybin (CAS 25166-14-7): Technical and Procurement Overview of a 2,3-Oxidized Silymarin Flavonolignan


Dehydrosilybin (also denoted as 2,3-dehydrosilybin or DHS) is a naturally occurring oxidized flavonolignan derived from silymarin, the standardized extract of milk thistle (Silybum marianum) [1]. It is characterized by a 2,3-double bond in the flavonoid C-ring, a structural modification that distinguishes it from its parent compound, silybin [2]. Dehydrosilybin typically constitutes a minor but non-negligible fraction (up to approximately 3%) of silymarin extracts [3]. It functions as a potent antioxidant, metal chelator, and inhibitor of specific enzymes, including cytochrome P450 1A1 and DNA topoisomerase I [4][5]. However, its procurement and application are complicated by its very low aqueous solubility, a factor that must be considered when selecting this compound for research or formulation purposes [6].

Why Silybin Cannot Be a Direct Substitute for Dehydrosilybin in Critical Experimental Applications


Although dehydrosilybin is an oxidation product of silybin, the two compounds exhibit markedly divergent physicochemical and biological profiles, precluding their direct substitution in rigorous research or industrial applications. The introduction of the 2,3-double bond fundamentally alters the molecule's antioxidant potency, its ability to chelate transition metals, and its interactions with key cellular targets [1][2]. Consequently, relying on silybin or generic silymarin extracts as a proxy for pure dehydrosilybin will introduce significant quantitative and qualitative errors, particularly in studies focused on metal-catalyzed oxidative stress, mitochondrial ROS modulation, or topoisomerase inhibition [3][4]. The evidence presented below quantifies these critical differential points, providing a concrete basis for procurement and experimental design decisions.

Quantitative Differentiation of Dehydrosilybin (CAS 25166-14-7) Against Silybin and Related Flavonolignans


Enhanced Antioxidant Capacity: Dehydrosilybin vs. Silybin in Cell-Free and Cellular ROS Assays

Dehydrosilybin (DHS) exhibits significantly greater antioxidant potency than its parent compound, silybin. In a glucose-glucose oxidase system for generating reactive oxygen species (ROS) and in HepG2 cells, DHS inhibited ROS generation with an IC50 value that was three-fold lower (i.e., more potent) than that of silybin [1]. A separate study corroborated this, stating that the antioxidant activity of dehydrosilybin was superior to silybin by one order of magnitude [2].

Antioxidant ROS Scavenging Oxidative Stress

Potent and Selective Inhibition of DNA Topoisomerase I: Dehydrosilybin vs. Silybin

Dehydrosilybin (DHS) is a direct inhibitor of DNA topoisomerase I (topo I), an enzyme critical for DNA replication and transcription. In a cell-free assay using purified topo I, DHS at 10-50 µM inhibited enzyme activity, whereas silybin at concentrations up to 100 µM was completely ineffective . In cellular assays (FIB cells), treatment with 30 µM DHS for 24 hours significantly reduced extractable topo I activity, while 30 µM silybin had no detectable effect .

Cancer Research Enzyme Inhibition DNA Damage

Superior Metal Chelation: Dehydrosilybin is a Unique Chelator Among Silymarin Flavonolignans

Among the major silymarin flavonolignans, dehydrosilybin is uniquely capable of acting as a potent chelator of both iron (Fe) and copper (Cu) ions. A direct comparative study demonstrated that while silybin A, silybin B, and silychristin A were less potent or inactive chelators, only 2,3‑dehydrosilybin (both A and B enantiomers) was a potent or moderately active chelator [1]. The preferred binding stoichiometries were found to be 2:1 and 3:1 (dehydrosilybin:metal) [1].

Metal Chelation Iron Metabolism Copper Toxicity

High-Potency Inhibition of Mitochondrial ROS Formation: Dehydrosilybin IC50 Quantified

Dehydrosilybin demonstrates exceptional potency in suppressing reactive oxygen species (ROS) formation directly within the mitochondrial respiratory chain. In experiments with isolated rat heart mitochondria, dehydrosilybin suppressed ROS formation with an IC50 of 0.15 µM [1][2]. This effect was shown to be far more potent than its activity in purely chemical ROS-generating systems, where its IC50 exceeded 50 µM, highlighting a specific, mitochondria-targeted mechanism [2].

Mitochondrial Function Cardioprotection Uncoupling

Differential Cytoprotection and Anti-Apoptotic Efficacy: A Rank-Order Comparison

In a comparative study evaluating the effects of flavonolignans on splenocytes from Balb/c mice, distinct differences in cytoprotective and anti-apoptotic capacity were observed. At a concentration of 50 µmol/ml, the three compounds restored and/or stimulated viability and mitochondrial membrane potential, and exerted anti-apoptotic effects with the following rank-order of efficacy: silybin (SB) > 2,3-dehydrosilybin (DHSB) > silychristin (SCH) [1]. This demonstrates that dehydrosilybin is a strong cytoprotectant, but silybin was superior in this particular assay.

Cytoprotection Apoptosis Splenocyte Viability

Targeted Application Scenarios for Dehydrosilybin (CAS 25166-14-7) Based on Quantified Evidence


Investigating DNA Topoisomerase I Inhibition in Cancer Models

Dehydrosilybin should be prioritized for any study aiming to elucidate the role of topoisomerase I in cancer biology or to screen for novel topoisomerase I inhibitors. Unlike silybin, which is inactive against this target in cell-free assays at concentrations up to 100 µM, dehydrosilybin demonstrates clear, direct inhibition at 10-50 µM [1]. Its use is essential for experiments where this specific mechanism of action is the primary focus.

Studying Transition Metal (Iron/Copper)-Mediated Oxidative Stress and Chelation Therapy

Experiments designed to probe the role of iron or copper in Fenton-type reactions, lipid peroxidation, or gastrointestinal metal homeostasis should employ dehydrosilybin as the compound of choice. It is the only major silymarin flavonolignan that acts as a potent chelator for both metals, a property absent in silybin and silychristin [1]. This makes it a uniquely valuable tool compound for dissecting metal-dependent pathological processes.

Mitochondrial ROS Modulation and Cardioprotection Research

For research into mitochondrial dysfunction, ischemia-reperfusion injury, or the development of mitochondria-targeted therapeutics, dehydrosilybin offers a key experimental advantage. Its ability to potently suppress ROS formation in isolated rat heart mitochondria with an IC50 of 0.15 µM makes it an exceptional tool compound for studying these processes [1][2]. Its apparent uncoupler-like mechanism further distinguishes its mitochondrial effects from other antioxidants.

Benchmarking Potency in Broad-Spectrum Antioxidant Assays

When establishing a baseline for antioxidant capacity in cell-free (e.g., DPPH, superoxide) or cellular ROS assays, dehydrosilybin serves as a superior benchmark to silybin. Studies confirm it is more potent by three-fold to one order of magnitude [1][2]. Using dehydrosilybin as a positive control or reference standard allows for the detection of more subtle effects from test compounds and provides a more rigorous, higher-bar comparison point for novel antioxidants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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